molecular formula C10H18O4 B13648311 Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate

Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13648311
M. Wt: 202.25 g/mol
InChI Key: DYFDARGEFKGRMW-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, an ester group, and multiple alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 2-ethyl-3-hydroxy-3-methyloxirane-2-carboxylate with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of the oxirane ring.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents for the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Diols or other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-2-oxobutanoate: Similar ester structure but lacks the oxirane ring.

    3-Ethyl-2,5-dimethylpyrazine: Contains a different heterocyclic ring but shares some structural similarities.

    2-Methoxy-3-methyl-5-(2-methylpentyl)-pyrazine: Another compound with a methoxymethyl group but different overall structure.

Uniqueness

Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C10H18O4/c1-5-10(8(11)13-6-2)9(3,14-10)7-12-4/h5-7H2,1-4H3

InChI Key

DYFDARGEFKGRMW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C)COC)C(=O)OCC

Origin of Product

United States

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